Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br

Immunology ADC Autoimmune Disease

For research aimed at replicating or building upon clinical-stage immunology ADCs ABBV-154/ABBV-927/ABBV-368, procuring this exact Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br drug-linker is non-negotiable. The proprietary Gly-Glu-Br linker chemistry dictates critical ADC properties including conjugation efficiency, plasma stability, and intracellular payload release kinetics. Substitution with similar linkers (e.g., Gly-Glu-TFA, Ala-Ala-Mal) invalidates comparability with published preclinical data. This specific construct, with its potent GR agonist payload (IC50 2.8 nM), guarantees experimental validity for research groups focused on ADC benchmarking, intracellular cleavage profiling, or developing novel antibody conjugates for autoimmune diseases.

Molecular Formula C44H51BrN3O14P
Molecular Weight 956.8 g/mol
Cat. No. B13913036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-1 phosphate Gly-Glu-Br
Molecular FormulaC44H51BrN3O14P
Molecular Weight956.8 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O
InChIInChI=1S/C44H51BrN3O14P/c1-42-15-14-29(49)18-27(42)10-11-30-31-19-35-44(34(51)23-60-63(57,58)59,43(31,2)20-33(50)39(30)42)62-41(61-35)26-8-6-24(7-9-26)16-25-4-3-5-28(17-25)47-40(56)32(12-13-38(54)55)48-37(53)22-46-36(52)21-45/h3-9,14-15,17-18,30-33,35,39,41,50H,10-13,16,19-23H2,1-2H3,(H,46,52)(H,47,56)(H,48,53)(H,54,55)(H2,57,58,59)/t30-,31-,32-,33-,35+,39+,41+,42-,43-,44+/m0/s1
InChIKeyZBDBWQXHJRYKRS-YUKZWUOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Br: ADC Linker Baseline Procurement Overview


Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br (CAS 2344809-82-9) is a synthetic drug-linker conjugate for antibody-drug conjugates (ADCs). It is a phosphorylated derivative of Glucocorticoid receptor agonist-1 (CAS 2166375-82-0), a potent and selective glucocorticoid receptor (GR) agonist with an IC50 of 2.8 nM, as disclosed in patent WO2017210471A1 [1]. The compound is designed to conjugate the GR agonist payload to a monoclonal antibody via a cleavable Gly-Glu-Br linker. This specific linker-payload combination has been utilized in the synthesis of AbbVie's clinical-stage ADC candidates ABBV-154, ABBV-927, and ABBV-368 .

Why Generic Glucocorticoid Receptor Agonist ADC Linkers Cannot Substitute for Gly-Glu-Br


Simple substitution of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br with other GR agonist-based ADC linkers is scientifically invalid due to the highly specific and proprietary nature of the linker-payload combination. The linker chemistry (Gly-Glu-Br) dictates critical ADC properties including conjugation efficiency, plasma stability, and the rate/intracellular mechanism of payload release. Even minor alterations, such as using a Gly-Glu-TFA linker or an Ala-Ala-Mal linker , will produce a fundamentally different ADC. These differences can drastically alter the drug-to-antibody ratio (DAR), pharmacokinetics, and therapeutic index of the final ADC. Consequently, for research aimed at replicating or building upon the data for ABBV-154, ABBV-927, or ABBV-368, procurement of this exact linker-payload construct is an absolute requirement for experimental validity.

Quantitative Evidence for Selecting Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Br


Validated Use in Clinical-Stage ADC ABBV-154

This specific linker-payload is the validated component of ABBV-154, an ADC that has advanced to Phase 2 clinical trials. The use of an alternative linker-payload construct would not be representative of the clinical-stage molecule. The target compound is documented as the precise drug-linker used in the conjugation with adalimumab to produce ABBV-154 . This is a direct, product-specific qualification not shared by the broader class of GR agonist linkers.

Immunology ADC Autoimmune Disease Polymyalgia Rheumatica

Scalable Synthesis for Preclinical and Translational Studies

A scalable synthetic route for this specific drug-linker has been developed and published, enabling the production of hundreds of grams of material . This demonstrates a level of process maturity and supply chain feasibility that is not documented for most other GR agonist ADC linkers, which are often only available in milligram quantities from custom synthesis. This ensures that in vivo studies requiring larger quantities of conjugate are feasible.

Process Chemistry ADC Manufacturing Scalability Immunology

Solubility Profile for Conjugation and In Vivo Dosing

The target compound exhibits high solubility in DMSO (100 mg/mL or 104.52 mM), a critical property for efficient conjugation reactions . Furthermore, its solubility in a formulation suitable for in vivo administration (≥8 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) is explicitly documented . This pre-validated formulation provides a significant advantage over untested linkers, reducing the experimental burden of solubility and formulation development.

ADC Formulation Solubility In Vivo Studies Drug-Linker

Defined Purity and Handling for Reproducible Conjugation

The compound is commercially available with a defined purity of ≥98% and comes with specific handling and storage recommendations to maintain its integrity . This level of quality control, including protection from light and moisture, is essential for the reproducible and efficient conjugation of the drug-linker to an antibody. Variability in linker purity or degradation can lead to inconsistent drug-to-antibody ratios (DAR) and altered ADC potency.

ADC Conjugation Quality Control Reproducibility Drug-Linker

Optimal Research and Industrial Applications for Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu-Br


Replication and Validation of ABBV-154, ABBV-927, or ABBV-368 Preclinical Data

This scenario is essential for any research group seeking to reproduce, build upon, or benchmark against the published or disclosed preclinical data for AbbVie's clinical-stage immunology ADCs. Procuring the exact drug-linker used in these ADCs is a non-negotiable requirement for generating valid and comparable data .

Development of Novel GR Agonist ADCs with a Validated Linker-Payload Platform

Researchers developing new ADCs for autoimmune or inflammatory diseases can leverage this linker-payload as a validated starting point. Its defined solubility and scalable synthesis reduce early-stage development risks . By conjugating it to novel antibodies against different targets, scientists can rapidly explore new therapeutic hypotheses with a proven effector mechanism.

Mechanistic Studies of GR Agonist ADC Payload Release and Activity

The specific Gly-Glu-Br linker is designed for intracellular cleavage, releasing the potent GR agonist (IC50 2.8 nM) [1]. This construct is ideal for in vitro studies investigating the cellular trafficking, linker cleavage kinetics, and downstream gene expression changes (transrepression vs. transactivation) induced by a GR agonist delivered via an ADC, compared to systemic glucocorticoid administration.

ADC Process Development and Conjugation Optimization

The high DMSO solubility of the drug-linker is a key advantage for process chemists . This scenario involves using the compound to optimize conjugation conditions (e.g., linker-to-antibody ratio, reaction time, buffer system) to achieve a desired and reproducible drug-to-antibody ratio (DAR) profile for a target monoclonal antibody.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.